molecular formula C43H80N16O10 B14176589 N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-lysine CAS No. 926275-36-7

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-lysine

Katalognummer: B14176589
CAS-Nummer: 926275-36-7
Molekulargewicht: 981.2 g/mol
InChI-Schlüssel: SWPYPRZSYDNHKF-DKTXOJPGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-lysine is a complex peptide compound It is characterized by the presence of multiple amino acids linked together, including ornithine, lysine, leucine, proline, and serine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various protecting groups and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Wissenschaftliche Forschungsanwendungen

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-lysine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-lysine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the peptide is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-lysine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

926275-36-7

Molekularformel

C43H80N16O10

Molekulargewicht

981.2 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C43H80N16O10/c1-25(2)23-30(56-35(62)27(12-3-5-17-44)53-34(61)26(46)11-7-19-51-42(47)48)39(66)59-22-10-16-33(59)40(67)58-21-9-15-32(58)38(65)54-28(14-8-20-52-43(49)50)36(63)57-31(24-60)37(64)55-29(41(68)69)13-4-6-18-45/h25-33,60H,3-24,44-46H2,1-2H3,(H,53,61)(H,54,65)(H,55,64)(H,56,62)(H,57,63)(H,68,69)(H4,47,48,51)(H4,49,50,52)/t26-,27-,28-,29-,30-,31-,32-,33-/m0/s1

InChI-Schlüssel

SWPYPRZSYDNHKF-DKTXOJPGSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N

Kanonische SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.